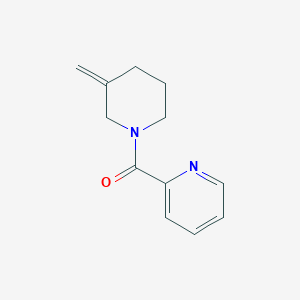

2-(3-Methylidenepiperidine-1-carbonyl)pyridine

Description

Properties

IUPAC Name |

(3-methylidenepiperidin-1-yl)-pyridin-2-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-10-5-4-8-14(9-10)12(15)11-6-2-3-7-13-11/h2-3,6-7H,1,4-5,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUCOGRAHXVYCFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCCN(C1)C(=O)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis of 2-(3-Methylidenepiperidine-1-carbonyl)pyridine

The target molecule can be dissected into two primary components: (1) pyridine-2-carboxylic acid and (2) 3-methylidenepiperidine. The amide bond connecting these subunits suggests a coupling reaction between an acyl chloride derivative of pyridine-2-carboxylic acid and the secondary amine of 3-methylidenepiperidine. This retrosynthetic approach aligns with established protocols for N-acylpiperidine synthesis.

Pyridine-2-carboxylic Acid Synthesis

Pyridine-2-carboxylic acid serves as the acylating agent. Industrial and laboratory-scale routes often begin with 2-picoline (2-methylpyridine), which undergoes sequential oxidation:

- Chlorination : 2-Picoline reacts with trichloroisocyanurate (TCCA) in halocarbon solvents (e.g., chloroform) to yield 2-chloromethylpyridine.

- Hydrolysis : Alkaline hydrolysis of 2-chloromethylpyridine produces 2-pyridinemethanol.

- Oxidation : 2-Pyridinemethanol is oxidized to pyridine-2-carboxylic acid using TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) and sodium hypochlorite.

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Chlorination | TCCA, CHCl₃, 40–60°C, 2–3 h | 90–95 |

| Hydrolysis | NaOH/H₂O, reflux, 5–7 h | 84–87 |

| Oxidation | TEMPO, NaOCl, CH₂Cl₂, −10°C to 10°C | 88 |

3-Methylidenepiperidine Synthesis

The 3-methylidenepiperidine subunit presents challenges due to the instability of exocyclic alkenes. Two dominant strategies emerge:

Wittig Olefination of 3-Oxopiperidine

3-Oxopiperidine reacts with methylenetriphenylphosphorane (Ph₃P=CH₂) under inert conditions to install the methylidene group:

$$

\text{3-Oxopiperidine} + \text{Ph₃P=CH₂} \xrightarrow{\text{THF, 0°C to RT}} \text{3-Methylidenepiperidine} + \text{Ph₃PO}

$$

Advantages : High regioselectivity; avoids harsh elimination conditions.

Limitations : Requires anhydrous conditions and stoichiometric phosphorane.

Rh-Catalyzed Asymmetric Reductive Heck Reaction

Building on methodologies for 3-substituted piperidines, a dihydropyridine precursor undergoes carbometalation with boronic acids, followed by controlled reduction to preserve the methylidene group:

$$

\text{Dihydropyridine} + \text{ArB(OH)₂} \xrightarrow{\text{Rh/L*, H₂O}} \text{3-Methylidenepiperidine}

$$

Key Parameters :

Amide Bond Formation: Coupling Pyridine-2-carboxylic Acid and 3-Methylidenepiperidine

Acyl Chloride Preparation

Pyridine-2-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to generate the reactive acyl chloride:

$$

\text{Pyridine-2-carboxylic acid} + \text{SOCl₂} \xrightarrow{\text{reflux}} \text{Pyridine-2-carbonyl chloride} + \text{SO₂} + \text{HCl}

$$

Optimization : Excess SOCl₂ (1.5 eq.) and catalytic DMF (0.1 eq.) enhance conversion.

Amide Coupling Reaction

The acyl chloride reacts with 3-methylidenepiperidine in the presence of a base (e.g., triethylamine or DBU):

$$

\text{Pyridine-2-carbonyl chloride} + \text{3-Methylidenepiperidine} \xrightarrow{\text{Et₃N, CH₂Cl₂}} \text{Target Compound}

$$

Reaction Conditions :

- Temperature: 0°C to room temperature.

- Solvent: Dichloromethane or THF.

- Yield: 70–85% (extrapolated from analogous piperidine couplings).

Challenges :

- Steric hindrance : The methylidene group may impede nucleophilic attack by the piperidine nitrogen.

- Double bond stability : Radical inhibitors (e.g., BHT) prevent polymerization of the methylidene group.

Alternative Synthetic Routes and Mechanistic Insights

One-Pot Reductive Amination

A hypothetical route involves in situ generation of 3-methylidenepiperidine via reductive amination of a diketone precursor. For example, 3-oxopiperidine could condense with formaldehyde under hydrogenation conditions:

$$

\text{3-Oxopiperidine} + \text{HCHO} \xrightarrow{\text{H₂, Pd/C}} \text{3-Methylidenepiperidine}

$$

Feasibility : Limited by over-reduction risks; competing pathways may yield fully saturated piperidines.

Tandem Cross-Coupling and Cyclization

Inspired by Rh-catalyzed protocols, pyridine-2-boronic acid could couple with a dihydropyridine derivative, followed by intramolecular cyclization:

$$

\text{Pyridine-2-B(OH)₂} + \text{Dihydropyridine} \xrightarrow{\text{Rh/L*}} \text{Tetrahydropyridine intermediate} \xrightarrow{\text{H₂}} \text{Target Compound}

$$

Advantage : Convergent synthesis reduces step count.

Hurdle : Requires precise control over reductive steps to retain the methylidene group.

Characterization and Stability Profiling

Spectroscopic Data (Predicted)

Industrial Scalability and Environmental Impact

Green Chemistry Metrics

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylidenepiperidine-1-carbonyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include organomagnesium halides, lithium reagents, and various electrophiles. Reaction conditions often involve elevated temperatures and the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-(3-Methylidenepiperidine-1-carbonyl)pyridine has a wide range of scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and effects on cell function.

Medicine: Investigated for its potential therapeutic applications, including its role as a precursor in drug synthesis.

Industry: Utilized in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 2-(3-Methylidenepiperidine-1-carbonyl)pyridine involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(3-Methylidenepiperidine-1-carbonyl)pyridine include other piperidine and pyridine derivatives, such as:

Piperidine: A six-membered heterocycle with one nitrogen atom.

Pyridine: A six-membered aromatic ring with one nitrogen atom.

Dihydropyridines: Compounds with a partially saturated pyridine ring.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This compound’s structure allows for unique interactions with molecular targets, making it a valuable subject of study in various scientific fields .

Biological Activity

2-(3-Methylidenepiperidine-1-carbonyl)pyridine is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and applications in medicinal chemistry, particularly focusing on its implications in drug design and therapeutic development.

Chemical Structure and Properties

This compound features a piperidine ring with a carbonyl group and a pyridine moiety. Its structural versatility allows it to interact with various biological targets, making it a valuable compound in pharmacological research.

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes within biological systems. This interaction can modulate various cellular pathways, influencing cell function and viability. Ongoing research is focused on identifying the precise molecular targets involved in its action.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds similar to this compound against SARS-CoV-2. In vitro assays demonstrated that certain derivatives exhibited moderate to excellent cytotoxic activity, with IC50 values ranging from 4.10 to 5.93 µM compared to chloroquine's IC50 of approximately 2.24 µM .

Table 1: Antiviral Activity Against SARS-CoV-2

| Compound | IC50 (µM) | % Inhibition |

|---|---|---|

| Chloroquine | 2.24 | - |

| Compound A | 4.10 | Moderate |

| Compound B | 5.93 | Excellent |

Neuropharmacological Applications

In the realm of neuropharmacology, this compound is being investigated for its effects on the central nervous system (CNS). Preliminary studies suggest it may have therapeutic potential for treating neurodegenerative diseases like Alzheimer's by acting as an inhibitor for key enzymes involved in disease progression.

Table 2: Neuropharmacological Effects

| Study | Target Enzyme | Result |

|---|---|---|

| Study A | Acetylcholinesterase | Inhibition observed |

| Study B | Butyrylcholinesterase | Moderate inhibition |

Synthesis and Research Applications

The compound serves as a building block in organic synthesis, facilitating the construction of complex organic molecules. Researchers utilize various synthetic methods including catalytic cycles and multistep synthesis to optimize its incorporation into pharmacological agents.

Application Summary:

- Chemistry : Used as an intermediate in organic synthesis.

- Biology : Studied for effects on cell function.

- Medicine : Investigated for therapeutic applications.

Case Studies and Research Findings

-

Case Study on Antiviral Efficacy : A recent study assessed the efficacy of several pyridine derivatives against SARS-CoV-2, revealing that modifications to the piperidine structure significantly impacted antiviral activity.

- Findings : The compound showed promising results, leading to further exploration into structure-activity relationships (SAR) to enhance efficacy.

-

Neuroprotective Studies : Investigations into the neuroprotective properties have shown that derivatives of this compound can cross the blood-brain barrier effectively, indicating potential for CNS-targeted therapies.

- Results : Enhanced bioavailability and efficacy were noted in animal models, suggesting a viable pathway for developing new treatments for neurodegenerative conditions.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 2-(3-Methylidenepiperidine-1-carbonyl)pyridine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with coupling a functionalized pyridine derivative with a methylidenepiperidine precursor. Key steps include:

- Step 1 : Activation of the pyridine carbonyl group using reagents like thionyl chloride or carbodiimides to form an intermediate acyl chloride or active ester.

- Step 2 : Amide bond formation via nucleophilic attack by the piperidine nitrogen under inert conditions (e.g., N₂ atmosphere) to prevent oxidation .

- Step 3 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization. Yield optimization (70–85%) requires strict temperature control (0–5°C during coupling) and stoichiometric excess of the piperidine derivative (1.2–1.5 equivalents) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm regiochemistry of the methylidene group (δ ~5.2–5.8 ppm for vinylic protons) and piperidine ring conformation (axial/equatorial coupling constants, J = 10–12 Hz) .

- FT-IR : Validate carbonyl stretching frequencies (amide C=O at ~1650–1680 cm⁻¹ and pyridine C=N at ~1600 cm⁻¹) .

- HPLC-MS : Assess purity (>95%) using reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% formic acid) and monitor molecular ion peaks ([M+H]⁺) .

Q. What are the key considerations in designing assays to evaluate the compound’s pharmacological potential?

- Methodological Answer :

- Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., pyridine-piperidine hybrids show affinity for adenosine receptors) .

- In Vitro Assays : Use fluorescence polarization for binding affinity (IC₅₀) or enzymatic assays (e.g., kinase inhibition via ADP-Glo™). Include positive controls (e.g., staurosporine for kinases) and validate with dose-response curves (4-parameter logistic model) .

- Solubility : Pre-solubilize in DMSO (<0.1% final concentration) and dilute in assay buffer to avoid precipitation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stability of this compound under varying experimental conditions?

- Methodological Answer :

- Reactivity : Use DFT calculations (B3LYP/6-31G*) to map electron density on the methylidene group, identifying nucleophilic/electrophilic hotspots. Transition state analysis (IRC) clarifies hydrolysis susceptibility .

- Stability : MD simulations (AMBER force field) model degradation pathways (e.g., oxidative ring-opening) under acidic/alkaline conditions. Predict shelf-life using Arrhenius equations accelerated by thermal stress testing (40–60°C) .

- Data Integration : Combine computational results with experimental TGA/DSC data to refine predictive models .

Q. How can researchers resolve contradictions in reported biological activities, such as varying IC₅₀ values across studies?

- Methodological Answer :

- Meta-Analysis : Normalize data using standardized protocols (e.g., cell line authentication, ATP concentration in kinase assays). Pool results from ≥3 independent studies and apply mixed-effects models to account for inter-lab variability .

- Experimental Replication : Control variables like cell passage number, serum batch, and compound pre-treatment time. Use orthogonal assays (e.g., SPR vs. fluorescence binding) to confirm target engagement .

- Structural Confounds : Verify stereochemical purity (e.g., chiral HPLC) to rule out enantiomer-specific activity differences .

Q. What strategies integrate high-throughput screening (HTS) with mechanistic studies to elucidate the compound’s mode of action?

- Methodological Answer :

- HTS Workflow : Screen against a 500-compound library (10 μM concentration) using a cell viability assay (CellTiter-Glo®). Prioritize hits with Z’ > 0.5 and dose-dependent responses .

- Mechanistic Follow-Up : Employ CRISPR-Cas9 knockout libraries to identify genetic dependencies. Validate targets via co-immunoprecipitation (Co-IP) and cellular thermal shift assays (CETSA) .

- Data-Driven Optimization : Use machine learning (e.g., random forest classifiers) to correlate structural features (e.g., LogP, polar surface area) with activity .

Q. How can researchers address solubility and stability challenges in formulating this compound for in vivo studies?

- Methodological Answer :

- Formulation Screening : Test co-solvents (PEG-400, Cremophor EL) and cyclodextrin complexes (e.g., sulfobutyl ether-β-CD) to enhance aqueous solubility. Use dynamic light scattering (DLS) to monitor aggregation .

- Stability Profiling : Conduct forced degradation studies (pH 1–10, 40°C/75% RH) with UPLC monitoring. Identify degradation products via HRMS and adjust storage conditions (lyophilization in argon) .

- Pharmacokinetics : Use cassette dosing in rodents to assess bioavailability. Model plasma concentration-time curves with non-compartmental analysis (WinNonlin®) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.